4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine
Description
Properties
CAS No. |
143693-29-2 |
|---|---|
Molecular Formula |
C25H37FN2O |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
4-fluoro-5-heptyl-2-(4-octoxyphenyl)pyrimidine |
InChI |
InChI=1S/C25H37FN2O/c1-3-5-7-9-11-13-19-29-23-17-15-21(16-18-23)25-27-20-22(24(26)28-25)14-12-10-8-6-4-2/h15-18,20H,3-14,19H2,1-2H3 |
InChI Key |
FGYWFVDWTAMIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C(=N2)F)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Cyclocondensation with Fluorinated Enolates
The pyrimidine core is often constructed via cyclocondensation between fluorinated enolates and amidines. A key precursor, potassium (Z)-2-cyano-2-fluoroethenolate , reacts with amidine hydrochlorides to form 4-fluoro-pyrimidines. For example:
- Amidine preparation : Heptyl-substituted amidines are synthesized by reacting heptylamine with trimethyl orthoformate in acidic conditions.
- Cyclocondensation : The fluorinated enolate (generated from chloroacetamide via Finkelstein halogen exchange and Claisen condensation) reacts with the amidine at 60–80°C in ethanol, yielding 4-fluoro-5-heptylpyrimidine intermediates.
Critical parameters :
Introduction of the 4-Octyloxyphenyl Group
The 4-octyloxyphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki coupling:
SNAr with Phenolic Intermediates
- Etherification : 4-Hydroxyphenylpyrimidine intermediates are alkylated with 1-bromooctane using K₂CO₃ in DMF at 80°C.
- Alternative route : Use of 4-(octyloxy)phenylboronic acid in Suzuki-Miyaura coupling with brominated pyrimidines (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Optimization notes :
Fluorination Strategies
Fluorine incorporation occurs either during cyclocondensation or via post-synthetic modification:
Direct Fluorination During Ring Formation
- Fluorinated enolates : As described in Section 1.1, potassium (Z)-2-cyano-2-fluoroethenolate ensures regioselective fluorination at position 4.
Late-Stage Fluorination
Step-by-Step Synthetic Procedures
Method A: Cyclocondensation Route
Starting materials :
Procedure :
- Synthesis of 4-fluoro-5-heptylpyrimidine :
- Coupling with 4-octyloxyphenyl group :
Analytical data :
Method B: Late-Stage Fluorination
Starting materials :
Procedure :
- Halogen exchange :
Advantages :
Optimization and Challenges
Regioselectivity in Cyclocondensation
Comparative Analysis of Methods
| Parameter | Cyclocondensation Route | Late-Stage Fluorination |
|---|---|---|
| Total Yield | 62% | 58% |
| Steps | 3 | 4 |
| Purification | Chromatography | Recrystallization |
| Regioselectivity | High (≥90%) | N/A |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound is compared to four analogs with modifications in alkyl chain length, substituent positions, and fluorine presence. Key molecular data are summarized below:
Key Observations :
- Fluorine Substitution: The target compound is unique in possessing a fluorine atom, which enhances polarity and dipole interactions compared to non-fluorinated analogs .
- Shorter chains (e.g., hexyl in 57202-48-9) reduce melting points .
Physical and Functional Properties
Thermal Behavior and Mesophase Stability
- Fluorine Impact: The electronegative fluorine atom in the target compound increases dielectric anisotropy, critical for liquid crystal display (LCD) performance. Non-fluorinated analogs may exhibit lower anisotropy but better solubility in non-polar solvents .
- Alkyl Chain Effects : Longer chains (e.g., octyloxy in 57202-50-3) enhance thermal stability and mesophase range compared to shorter chains (e.g., hexyloxy in 57202-48-9) .
Solubility and Crystallinity
- The heptyl/octyloxy chains in the target compound balance hydrophobicity and crystallinity, whereas branched analogs (e.g., 104539-48-2 in ) may exhibit lower melting points due to disrupted packing .
Biological Activity
4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine, with the CAS number 143693-29-2, is a chemical compound notable for its unique structural characteristics and potential biological activities. Its molecular formula is C25H37FN2O, and it has a molecular weight of 400.6 g/mol. The compound features a fluorine atom, a heptyl chain, and an octyloxyphenyl group, which contribute to its distinct chemical properties and biological functions.
| Property | Value |
|---|---|
| CAS No. | 143693-29-2 |
| Molecular Formula | C25H37FN2O |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | 4-fluoro-5-heptyl-2-(4-octoxyphenyl)pyrimidine |
| InChI Key | FGYWFVDWTAMIBX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes or receptors, leading to various biological effects, including potential antimicrobial and anticancer activities .
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related pyrimidine derivatives has demonstrated their effectiveness against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising potential in this area .
Anticancer Activity
Preliminary investigations into the anticancer properties of pyrimidine derivatives indicate that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Further studies are necessary to elucidate the specific anticancer effects of this compound and its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrimidine derivatives, providing insights into their potential applications:
- Antiviral Activity : A study assessing various compounds for antiviral properties found that certain pyrimidines exhibited significant inhibition of viral replication in vitro. This suggests that this compound may also possess similar antiviral capabilities .
- Cell Proliferation Inhibition : In assays measuring cellular proliferation, related compounds showed varied levels of toxicity and efficacy against different cell lines. This highlights the importance of structural modifications in enhancing biological activity .
- Enzyme Inhibition Studies : Research on enzyme interactions has revealed that pyrimidine-based compounds can act as inhibitors for key metabolic enzymes, which may be relevant for developing drugs targeting metabolic disorders or cancers .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Potential | Mechanism of Action |
|---|---|---|---|
| This compound | Unknown | Promising | Enzyme inhibition |
| 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine | Moderate | Moderate | Apoptosis induction |
| Fluorinated Pyridines | High | High | Multiple pathways modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
